molecular formula C14H17NO2 B2858530 3-(Furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine CAS No. 378778-71-3

3-(Furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine

Cat. No.: B2858530
CAS No.: 378778-71-3
M. Wt: 231.295
InChI Key: OTDIXAAZRDFVIV-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine is an organic compound that belongs to the class of amines It features a furan ring and a methoxyphenyl group attached to a propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2-methoxybenzene and an appropriate alkyl halide.

    Formation of the Propan-1-amine Backbone: The final step involves the reductive amination of the intermediate compound with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    High-pressure reactors: to increase reaction rates.

    Continuous flow systems: to enhance yield and purity.

    Automated synthesis: to ensure reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products Formed

    Oxidation: Furanones and carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It could influence signaling pathways, such as the MAPK/ERK pathway or the PI3K/Akt pathway, leading to various cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3-(Furan-2-yl)-3-phenylpropan-1-amine: Lacks the methoxy group, which may affect its reactivity and biological activity.

    3-(Thiophen-2-yl)-3-(2-methoxyphenyl)propan-1-amine: Contains a thiophene ring instead of a furan ring, which may alter its chemical properties.

    3-(Furan-2-yl)-3-(4-methoxyphenyl)propan-1-amine: The position of the methoxy group is different, potentially affecting its interactions with molecular targets.

Uniqueness

3-(Furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine is unique due to the presence of both the furan ring and the methoxyphenyl group, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-(furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-16-13-6-3-2-5-11(13)12(8-9-15)14-7-4-10-17-14/h2-7,10,12H,8-9,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTDIXAAZRDFVIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CCN)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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